![molecular formula C10H15ClN4S B1394290 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride CAS No. 1179486-24-8](/img/structure/B1394290.png)

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride

Übersicht

Beschreibung

Usually, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Oxidative Cyclization : The compound can be synthesized via oxidative cyclization of pyridinyl guanidine derivatives, which leads to triazolopyridin-3-amines as products. This process involves using N-chlorosuccinimide and aqueous potassium carbonate (Ishimoto et al., 2015).

Electroluminescent Properties for Organic Light-Emitting Diodes (OLEDs) : Triazolopyridine derivatives have been used in the synthesis of bipolar red host materials for red phosphorescent OLEDs. These derivatives enhance electron transport, contributing to the electroluminescent performance of the devices (Kang et al., 2017).

Structural and Optical Properties : The structural and spectroscopic properties of triazolopyridine derivatives, such as vibrational spectra, molecular structure, and XRD studies, have been explored. This research provides insight into the stability and optical characteristics of these compounds (Dymińska et al., 2022).

X-ray Structure Analysis : Research on the crystallization and X-ray structure of triazolopyridines, including their synthesis and characterization, contributes to a better understanding of their physical properties (El-Kurdi et al., 2021).

Antimicrobial Properties : Some triazolopyridine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating potential as potent antimicrobial agents (Prakash et al., 2011).

Palladium-Catalyzed Synthesis : A palladium-catalyzed method for synthesizing triazolopyridines involves the addition of hydrazides to 2-chloropyridine, followed by dehydration. This efficient synthesis contributes to the creation of analogues with various substituents (Reichelt et al., 2010).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves predicting or discussing potential future research directions or applications for the compound.

Please consult a chemistry professional or refer to a reliable source for accurate information. It’s always important to handle chemical compounds safely and responsibly.

Eigenschaften

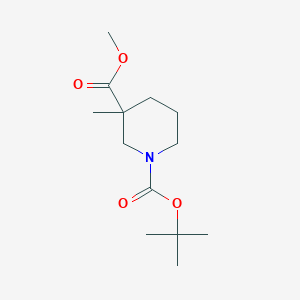

IUPAC Name |

3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S.ClH/c1-15-7-5-8(11)10-13-12-9-4-2-3-6-14(9)10;/h2-4,6,8H,5,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHDTCUAEBCXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NN=C2N1C=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)

![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)

![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)

![2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one](/img/structure/B1394219.png)

![1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1394220.png)

![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)